molecular formula C8H10Cl2N4O2 B13543327 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylicaciddihydrochloride

1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylicaciddihydrochloride

Cat. No.: B13543327
M. Wt: 265.09 g/mol
InChI Key: IWZUGRWKNGFOAQ-UHFFFAOYSA-N
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Description

    1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride: is a chemical compound with the molecular formula C₆H₈N₄O₂·2HCl.

  • It belongs to the class of carboxylic acid derivatives and serves as an organic intermediate in various applications.
  • The compound’s structure consists of a pyrazole ring (1-methyl-1H-pyrazol-4-yl) fused with an imidazole ring (1H-imidazole-5-carboxylic acid).
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The specific mechanism of action for this compound depends on its intended application.
    • If it’s a drug candidate, further studies would be needed to understand its targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The compound's chemical structure can be represented as follows:

    • Molecular Formula : C7H8Cl2N4O2
    • Molecular Weight : 227.06 g/mol
    • CAS Number : 84547-61-5

    This compound features a pyrazole ring and an imidazole moiety, which are known to contribute to various biological activities.

    1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride exhibits several mechanisms of action, primarily through its interaction with specific enzyme targets and receptors:

    • Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which can lead to reduced inflammation and pain relief.
    • Receptor Modulation : It may also modulate receptor activity, particularly in the context of pain management and anti-inflammatory responses.

    Therapeutic Applications

    The compound has been investigated for various therapeutic applications:

    • Anti-inflammatory Agents : Research indicates that it may serve as a potential anti-inflammatory agent by inhibiting pro-inflammatory cytokines.
    • Analgesics : Its ability to modulate pain pathways makes it a candidate for development as an analgesic medication.

    Case Studies and Research Findings

    Several studies have highlighted the biological activity of this compound:

    • Study on Anti-inflammatory Effects : A study demonstrated that the compound effectively reduced inflammation in animal models by downregulating the expression of inflammatory mediators (e.g., TNF-alpha and IL-6) .
    • Pain Relief in Preclinical Models : In preclinical trials, 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride was shown to significantly alleviate pain responses in models induced with capsaicin, suggesting its potential as a TRPV1 antagonist .
    • Structure-Activity Relationship (SAR) Studies : SAR studies have indicated that modifications to the pyrazole or imidazole rings can enhance the potency and selectivity of the compound against specific biological targets .

    Summary of Biological Activities

    Activity TypeObservationsReferences
    Anti-inflammatoryReduced cytokine levels in vivo
    AnalgesicSignificant pain relief in animal models
    Enzyme InhibitionInhibition of cyclooxygenase enzymes

    Structure-Activity Relationship Insights

    ModificationEffect on ActivityReferences
    Methyl group at position 1Increased lipophilicity and bioavailability
    Substituents on imidazoleEnhanced receptor binding affinity

    Properties

    Molecular Formula

    C8H10Cl2N4O2

    Molecular Weight

    265.09 g/mol

    IUPAC Name

    3-(1-methylpyrazol-4-yl)imidazole-4-carboxylic acid;dihydrochloride

    InChI

    InChI=1S/C8H8N4O2.2ClH/c1-11-4-6(2-10-11)12-5-9-3-7(12)8(13)14;;/h2-5H,1H3,(H,13,14);2*1H

    InChI Key

    IWZUGRWKNGFOAQ-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=C(C=N1)N2C=NC=C2C(=O)O.Cl.Cl

    Origin of Product

    United States

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